molecular formula C5H11ClS B8705708 Propane, 1-chloro-3-(ethylthio)- CAS No. 4911-66-4

Propane, 1-chloro-3-(ethylthio)-

Cat. No.: B8705708
CAS No.: 4911-66-4
M. Wt: 138.66 g/mol
InChI Key: XOTPAYJAGMCAEY-UHFFFAOYSA-N
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Description

It features a propane backbone substituted with a chlorine atom at position 1 and an ethylthio group (-S-CH₂CH₃) at position 2. Key comparisons focus on substituent effects, physical-chemical properties, and biological activity .

Properties

CAS No.

4911-66-4

Molecular Formula

C5H11ClS

Molecular Weight

138.66 g/mol

IUPAC Name

1-chloro-3-ethylsulfanylpropane

InChI

InChI=1S/C5H11ClS/c1-2-7-5-3-4-6/h2-5H2,1H3

InChI Key

XOTPAYJAGMCAEY-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propane, 1-chloro-3-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the substitution of the chlorine atom with the ethylsulfanyl group .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-(ethylsulfanyl)propane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Propane, 1-chloro-3-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 3-(Ethylsulfanyl)propanol.

    Oxidation: 1-Chloro-3-(ethylsulfinyl)propane or 1-Chloro-3-(ethylsulfonyl)propane.

    Reduction: Propane.

Scientific Research Applications

Propane, 1-chloro-3-(ethylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-(ethylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The ethylsulfanyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The ethylthio group (-S-CH₂CH₃) distinguishes this compound from others with alternative substituents. Comparisons include:

Propane, 1-Chloro-3-((2-Chloroethyl)thio)- (CAS 71784-01-5)
  • Formula : C₅H₁₀Cl₂S
  • Molecular Weight : 173.104 g/mol
  • Key Differences : The 2-chloroethylthio group (-S-CH₂CH₂Cl) introduces an additional chlorine atom, increasing molecular weight and polarity. This enhances reactivity in nucleophilic substitution or oxidation reactions compared to the ethylthio analog .
Propane, 1-Chloro-3-Ethoxy- (CAS 36865-38-0)
  • Formula : C₅H₁₁ClO
  • Molecular Weight : 122.593 g/mol
  • Key Differences : Replacement of sulfur with oxygen (ethoxy group) reduces molecular weight and alters electronic properties. Ethoxy derivatives typically exhibit lower boiling points (125.9°C for this compound) and higher stability against oxidation compared to thioethers .
1,3-Bis[(2-Chloroethyl)thio]propane (CAS 63905-10-2)
  • Formula : C₇H₁₄Cl₂S₂
  • Molecular Weight : 233.28 g/mol
  • Such compounds are often studied for their chemical warfare agent analogs or pesticidal activity .

Physicochemical Properties

Property Propane, 1-Chloro-3-(Ethylthio)- (Estimated) Propane, 1-Chloro-3-((2-Chloroethyl)thio)- Propane, 1-Chloro-3-Ethoxy-
Boiling Point ~140–150°C (estimated) Not reported 125.9°C
Molecular Weight ~138.66 g/mol 173.104 g/mol 122.593 g/mol
Polarity Moderate (due to -S-) High (Cl and S substituents) Low (ethoxy group)
Oxidation Susceptibility High (forms sulfoxides/sulfones) Higher (additional Cl enhances reactivity) Low (ether stability)

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